molecular formula C18H14INO2 B5035822 ethyl 2-(4-iodophenyl)-4-quinolinecarboxylate

ethyl 2-(4-iodophenyl)-4-quinolinecarboxylate

Cat. No.: B5035822
M. Wt: 403.2 g/mol
InChI Key: MKNJZAPLWGKCEH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodophenyl)-4-quinolinecarboxylate, also known as IQC, is a chemical compound used in scientific research for its unique properties and potential applications. IQC is a quinoline derivative that has been shown to exhibit various biological activities, making it a promising candidate for drug discovery and development. In

Mechanism of Action

The mechanism of action of ethyl 2-(4-iodophenyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of protein kinase C activity. Protein kinase C is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this enzyme, this compound may disrupt these processes and lead to the observed biological activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have also shown that this compound has antitumor activity in animal models. Additionally, this compound has been reported to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-(4-iodophenyl)-4-quinolinecarboxylate in lab experiments is its ability to inhibit protein kinase C activity, which can be useful in studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration used and the cell type being studied. Additionally, this compound may not be suitable for all cell types or experimental conditions, and further studies are needed to fully understand its potential applications.

Future Directions

There are several future directions for research involving ethyl 2-(4-iodophenyl)-4-quinolinecarboxylate. One potential area of study is the development of this compound-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other cellular processes. Finally, the synthesis of this compound derivatives with improved properties and reduced toxicity may also be an area of future research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in drug discovery and development. Its unique properties and biological activities make it a valuable tool for scientific research. The synthesis method of this compound has been well established, and its mechanism of action is believed to involve the inhibition of protein kinase C activity. While this compound has shown promising results in various studies, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of ethyl 2-(4-iodophenyl)-4-quinolinecarboxylate involves the reaction of 4-iodoaniline and ethyl 2-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the presence of a base. The resulting product is then subjected to a cyclization reaction to form this compound. This synthesis method has been reported in several scientific journals, and the yield of this compound can be optimized by adjusting the reaction conditions.

Scientific Research Applications

Ethyl 2-(4-iodophenyl)-4-quinolinecarboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. This compound has also been reported to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation. These properties make this compound a promising candidate for the development of novel therapeutic agents.

Properties

IUPAC Name

ethyl 2-(4-iodophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO2/c1-2-22-18(21)15-11-17(12-7-9-13(19)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNJZAPLWGKCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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